molecular formula C2H3ClO4S B14136270 2-Chloro-2-oxoethane-1-sulfonic acid CAS No. 4426-96-4

2-Chloro-2-oxoethane-1-sulfonic acid

Cat. No.: B14136270
CAS No.: 4426-96-4
M. Wt: 158.56 g/mol
InChI Key: ABEVHKIFAQOKKP-UHFFFAOYSA-N
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Description

2-Chloro-2-oxoethane-1-sulfonic acid (hypothetical structure inferred from nomenclature) is a sulfonic acid derivative characterized by a chloro (-Cl) and oxo (=O) group on the ethane backbone. Its molecular formula is hypothesized as C₂H₃ClO₄S, combining sulfonic acid (-SO₃H), ketone, and chloro substituents.

Properties

IUPAC Name

2-chloro-2-oxoethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO4S/c3-2(4)1-8(5,6)7/h1H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVHKIFAQOKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600466
Record name 2-Chloro-2-oxoethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-96-4
Record name 2-Chloro-2-oxoethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-oxoethane-1-sulfonic acid typically involves the chlorination of ethane-1-sulfonic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale chlorination reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-oxoethane-1-sulfonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-Chloro-2-oxoethane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonated compounds.

    Biology: It is used in biochemical assays and as a reagent for the modification of biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-oxoethane-1-sulfonic acid involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto and sulfonic acid groups participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic Acid

CHES (2-(Cyclohexylamino)ethanesulfonic Acid)

2-Chloroethanesulfonyl Chloride

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula CAS No. Functional Groups Key Properties/Applications
2-Chloro-2-oxoethane-1-sulfonic acid (hypothetical) C₂H₃ClO₄S N/A -SO₃H, -Cl, =O Reactive intermediate, surfactants
2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic acid C₉H₈N₂O₄S₂ N/A -SO₃H, amide, benzothiazole Medicinal chemistry, probes
CHES C₈H₁₇NO₃S 103-47-9 -SO₃H, cyclohexylamino Biochemical buffer (pH 8.6–10.0)
2-Chloroethanesulfonyl Chloride C₂H₄Cl₂O₂S 1622-32-8 -SO₂Cl, -Cl Polymer synthesis, corrosive precursor

Research Findings and Functional Group Impact

  • Electrophilicity: The chloro and ketone groups in this compound enhance reactivity toward nucleophiles, unlike CHES’s buffering amino group .
  • Stability : Sulfonic acids (e.g., CHES) are generally stable, while sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride) hydrolyze readily .
  • Biological Activity : Benzothiazole derivatives exhibit antimicrobial properties, whereas chloro-sulfonic acids may have industrial uses .

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